8S-Hete

描述

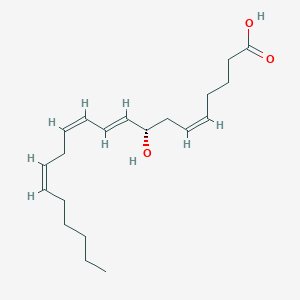

8S-HETE is a hydroxylated derivative of arachidonic acid (AA) produced via the 8S-lipoxygenase (8S-LOX) pathway. Its IUPAC name is (5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid, with a hydroxyl group at the 8th carbon in the S-configuration . This metabolite is biosynthesized in murine keratinocytes and epithelial tissues, particularly under inflammatory or oxidative stress conditions . Structurally, this compound belongs to the hydroxyeicosatetraenoic acid (HETE) family, which comprises regioisomers differentiated by hydroxylation positions (e.g., 5S-, 12S-, 15S-HETE) and stereochemistry (e.g., 8R-HETE) .

Biotechnological production of this compound has been achieved using recombinant Escherichia coli expressing mouse 8S-LOX, yielding 4.37 mM (87% molar conversion) under optimized conditions . Functionally, this compound activates peroxisome proliferator-activated receptor alpha (PPARα), driving keratinocyte differentiation and epidermal hyperplasia in transgenic mice . Its unique stereochemical and biological properties distinguish it from other HETEs.

作用机制

Target of Action

8S-HETE, a product of the 8S-lipoxygenase (8S-LOX) enzyme, primarily targets suprabasal keratinocytes . The 8S-LOX enzyme is expressed in these cells and plays a significant role in epidermal tumor development in papillomas and induces chromosomal alterations in basal keratinocytes .

Mode of Action

This compound interacts with its targets, the suprabasal keratinocytes, by activating the protein kinase C (PKC) and peroxisome proliferator-activated receptor α (PPARα) . This activation leads to changes in the cells, such as increased differentiation and keratin-1 expression .

Biochemical Pathways

The 8S-LOX enzyme metabolizes arachidonic acid to produce this compound . This compound then stimulates the PPARα, thereby activating cell division and differentiation in murine keratinocytes . This process affects the lipoxygenase pathway, which is involved in the production of biologically active oxidative metabolites, including leukotrienes, lipoxins, and prostaglandins .

Result of Action

The action of this compound results in increased differentiation of keratinocytes and higher levels of keratin-1 expression . This suggests that this compound plays an important role in skin health and could potentially be involved in the pathogenesis of skin disorders .

Action Environment

The action of this compound is influenced by the environment within the cells and the overall physiological state of the organism. For instance, the expression of 8S-LOX, and thus the production of this compound, can be induced by irritation of the epidermis . Furthermore, the activity of this compound may be affected by other factors in the cellular environment, such as the presence of other signaling molecules and the overall health and state of the cells.

生化分析

Biochemical Properties

8S-HETE interacts with various enzymes, proteins, and other biomolecules. It activates mouse keratinocyte protein kinase C with an IC 50 of 100 µM . This compound also activates PPARα selectively at concentrations as low as 0.3 µM . The stereochemical assignment of the (S) enantiomer is based on comparison of chiral HPLC retention times to published results .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces cellular hypertrophy in RL-14 cells through MAPK- and NF-κB-dependent mechanism . It also plays an important role in keratinocyte differentiation and that at least some of its effects are mediated by PPARα .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces the NF-κB activity as well as it significantly induces the phosphorylation of ERK1/2 . Blocking the induction of NF-κB, ERK1/2, and sEH signaling pathways significantly inhibited this compound-induced cellular hypertrophy .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Under the optimal hydroxylation conditions of pH 7.5, 30 C, 5% (v/v) ethanol, 15 g cells l-1, and 5 mM substrate, AA, EPA, and DHA were hydroxylated into 4.37 mM this compound, 3.77 mM 8S-HEPE, and 3.13 mM 10S-HDoHE for 60, 90, and 60 min, with 87, 75, and 63% molar conversions, respectively .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a major lipoxygenase product in PMA-treated murine epidermis . It is known to be metabolized by cyclooxygenases, lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes to form biologically active eicosanoids .

生物活性

8S-Hydroxyeicosatetraenoic acid (8S-HETE) is a significant metabolite derived from arachidonic acid through the action of lipoxygenase enzymes. This compound has garnered attention due to its diverse biological activities, particularly in inflammation, cardiovascular health, and cancer biology. The following sections provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and implications in health and disease.

Synthesis and Metabolism

This compound is primarily synthesized via the lipoxygenase (LOX) pathway. Specifically, the enzyme 8-lipoxygenase (8-LOX) catalyzes the conversion of arachidonic acid into this compound. This process involves the insertion of molecular oxygen into arachidonic acid, resulting in the formation of hydroperoxyeicosatetraenoic acid (HPETE), which is subsequently reduced to HETE by peroxidases .

The metabolic pathways involving this compound are crucial for understanding its biological roles. It can be further metabolized into various bioactive compounds, including leukotrienes and lipoxins, which are involved in inflammatory responses and resolution processes .

1. Inflammatory Response

This compound plays a pivotal role in modulating inflammatory responses. It has been shown to promote the recruitment of immune cells to sites of inflammation and enhance the production of pro-inflammatory cytokines. For instance, studies indicate that this compound can activate signaling pathways that lead to increased expression of adhesion molecules on endothelial cells, facilitating leukocyte extravasation .

2. Cardiovascular Effects

Research highlights the involvement of this compound in cardiovascular physiology. It has been implicated in regulating vascular tone and influencing blood pressure through its actions on vascular smooth muscle cells. Specifically, this compound can induce vasodilation and modulate endothelial function by promoting nitric oxide production .

3. Cancer Biology

The role of this compound in cancer is complex and multifaceted. Some studies suggest that it may promote tumor growth and metastasis by enhancing angiogenesis and cell proliferation. Conversely, other findings indicate that it might have anti-tumor properties under certain conditions . The dual nature of its effects necessitates further investigation to elucidate its precise role in cancer biology.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound across different contexts:

- Inflammation : A study demonstrated that this compound levels were significantly elevated in inflammatory conditions such as asthma, suggesting its potential as a biomarker for disease severity .

- Cardiovascular Health : Research involving animal models indicated that administration of this compound resulted in improved endothelial function and reduced blood pressure in hypertensive rats .

- Cancer : In vitro studies showed that this compound could enhance the proliferation of certain cancer cell lines while also inducing apoptosis in others, highlighting its potential as a therapeutic target .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Inflammation | Enhances immune cell recruitment | Potential biomarker for inflammatory diseases |

| Cardiovascular | Induces vasodilation; modulates endothelial function | Therapeutic target for hypertension |

| Cancer | Promotes tumor growth; enhances angiogenesis | Dual role as a potential therapeutic agent |

科学研究应用

Biosynthesis

- The enzymatic conversion involves the abstraction of a hydrogen atom from arachidonic acid, resulting in the formation of 8S-HETE. This process is characterized by its specificity and efficiency, making it a significant metabolite in various tissues, particularly in skin and inflammatory responses .

2.1. Inflammation and Immune Response

This compound plays a crucial role in modulating inflammatory responses. It has been shown to influence the activity of protein kinase C (PKC) in keratinocytes, which is pivotal in skin inflammation and hyperplasia . Elevated levels of this compound have been associated with conditions such as psoriasis and asthma, indicating its involvement in chronic inflammatory diseases .

2.2. Adipocyte Differentiation

Research indicates that this compound can activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha, which regulates gene transcription related to fatty acid metabolism and adipocyte differentiation . This activation suggests potential applications in obesity management and metabolic disorders.

3.1. Cancer Research

The role of this compound in cancer biology is an emerging area of study. Its ability to influence cell proliferation and apoptosis may provide insights into its potential as a therapeutic target for cancer treatment . For instance, studies have indicated that this compound can modulate signaling pathways involved in tumor progression.

3.2. Cardiovascular Health

Given its involvement in inflammatory processes, this compound may also play a role in cardiovascular health. Its metabolites are implicated in the pathogenesis of atherosclerosis, suggesting that modulation of this compound levels could be beneficial in preventing cardiovascular diseases .

Case Studies and Research Findings

化学反应分析

Reaction Mechanism

- Hydrogen Abstraction : 8S-LOX stereoselectively abstracts the 10DR hydrogen atom from AA, generating a carbon-centered radical .

- Radical Rearrangement : The radical undergoes rearrangement, forming a conjugated diene system with trans-configuration at the 6-position .

- Oxygen Insertion : Molecular oxygen is inserted antarafacially (opposite to the abstracted hydrogen) at the 8S position, producing 8S-hydroperoxyeicosatetraenoic acid (8S-HpETE) .

- Reduction : 8S-HpETE is reduced to 8S-HETE via peroxidases .

Stereochemical Specificity

- The 8S enantiomer constitutes >95% of the product, distinguishing it from racemic mixtures formed via lipid peroxidation .

- Substrate specificity: AA is the primary substrate, but 8S-LOX also oxygenates eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) to 8S-HEPE and 10S-HDoHE, respectively .

Stability and Degradation

- Autoxidation : Under heat stress (75°C), this compound undergoes degradation, forming unidentified oxidation products .

- Enzymatic Oxidation : Unlike 5S-HETE, this compound is not a substrate for 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which requires a 6-trans double bond adjacent to the hydroxyl group .

Synthetic Production

- Biocatalytic Synthesis : Recombinant Escherichia coli expressing 8S-LOX converts AA to this compound with high yield (≥80%) under optimized conditions (pH 7.5, 25°C) .

- Chemical Synthesis : this compound can be synthesized via stereocontrolled methods, though enzymatic routes are preferred for maintaining chirality .

Comparative Analysis of Biosynthetic Pathways

| Parameter | 8S-LOX Pathway | Cytochrome P450 Pathway |

|---|---|---|

| Primary Product | This compound | 20-HETE, 19-HETE |

| Stereoselectivity | S-configuration (>95%) | Racemic or variable stereochemistry |

| Key Enzymes | 8S-LOX, peroxidases | CYP4A, CYP4F subfamilies |

| Substrate | Arachidonic acid | Arachidonic acid, EPA, DHA |

| Biological Role | Inflammation, hyperplasia | Vasoregulation, cell proliferation |

Key Research Findings

- Strain-Specific Induction : this compound production is elevated in mouse strains with strong inflammatory responses to phorbol esters (e.g., TPA) .

- Receptor Activation : this compound activates peroxisome proliferator-activated receptor alpha (PPARα) with higher efficacy than its 8R enantiomer .

- Stability Under Storage : this compound remains stable in ethanol/water (50:50 v/v) at −20°C for ≥3 weeks but degrades rapidly at 75°C .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 8S-Hete, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis of this compound typically involves enzymatic oxidation or chemical catalysis, with protocols varying in solvent systems (e.g., aqueous vs. organic phases) and temperature controls. To ensure reproducibility:

-

Document reaction conditions (e.g., pH, stoichiometry, incubation time) using standardized templates .

-

Validate purity via HPLC (≥95% purity threshold) and NMR spectroscopy (comparison to reference spectra) .

-

Include negative controls (e.g., substrate-only reactions) to rule out non-enzymatic byproducts .

Table 1 : Common Synthesis Protocols for this compound

Method Yield (%) Purity (HPLC) Key Validation Technique Enzymatic Oxidation 65–78 97–99 NMR, Mass Spec Chemical Catalysis 45–60 92–95 FT-IR, X-ray Diffraction

Q. How is this compound structurally characterized, and what analytical techniques are most reliable?

- Methodological Answer : Structural elucidation requires multi-technique validation:

- NMR Spectroscopy : Assign proton and carbon peaks using 2D-COSY and HSQC for stereochemical confirmation .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., m/z 319.24 for [M+H]+) .

- X-ray Crystallography : For absolute configuration determination, though limited by crystallizability .

Q. What are the primary biological targets of this compound, and how are these interactions validated experimentally?

- Methodological Answer :

- Target Identification : Use ligand-binding assays (e.g., SPR, ITC) to quantify affinity (KD values) .

- Functional Validation : Knockdown/knockout models (e.g., CRISPR-Cas9) to assess phenotypic changes post-treatment .

- Dose-Response Curves : Establish EC50/IC50 values in cellular assays (e.g., inflammation models) .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s role in multi-pathway regulatory networks?

- Methodological Answer :

- Systems Biology Approaches : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway crosstalk .

- Network Pharmacology : Use tools like STRING or KEGG Mapper to visualize interaction hubs .

- Time-Course Studies : Track dynamic effects (e.g., 0–24h post-treatment) to distinguish primary vs. secondary targets .

Q. How can researchers resolve contradictions in published data on this compound’s biological activity?

- Methodological Answer :

- Meta-Analysis : Pool datasets using PRISMA guidelines, stratifying by experimental conditions (e.g., cell type, dosage) .

- Error Propagation Analysis : Calculate measurement uncertainty (mOE, sOE) from subsampling and instrumentation .

- Replication Studies : Reproduce key experiments with independent labs to control for batch effects .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer :

- Mixed-Effects Models : Account for variability between cell batches or donors .

- ANOVA with Tukey’s Post Hoc : Compare multiple dose groups while controlling family-wise error rates .

- Bootstrap Resampling : Estimate confidence intervals for EC50 values in small-sample studies .

Q. What advanced computational models are used to predict this compound’s interactions with novel protein targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding pose prediction .

- Molecular Dynamics (MD) Simulations : GROMACS for stability assessments (e.g., RMSD <2Å over 100ns) .

- QSAR Modeling : Train models on existing bioactivity data to prioritize high-probability targets .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in this compound’s reported metabolic stability across species?

- Methodological Answer :

- Cross-Species Profiling : Test stability in liver microsomes from human, rat, and mouse models .

- CYP Enzyme Inhibition Assays : Identify species-specific isoforms (e.g., CYP3A4 in humans vs. CYP2C11 in rats) .

- Pharmacokinetic Modeling : Use NONMEM for interspecies scaling of clearance rates .

Q. Literature and Theoretical Frameworks

Q. How can researchers integrate this compound findings into existing theoretical models of lipid-mediated signaling?

- Methodological Answer :

- Comparative Analysis : Align results with established pathways (e.g., COX/LOX cascades) using tools like Reactome .

- Mechanistic Hypotheses : Formulate testable models (e.g., allosteric modulation vs. competitive inhibition) .

Q. What criteria should guide the selection of reference standards for this compound in comparative studies?

相似化合物的比较

Comparative Analysis of 8S-HETE with Analogous Compounds

Structural and Stereochemical Comparisons

HETE isomers share a common AA backbone but differ in hydroxylation sites and stereochemistry. Key structural distinctions include:

| Compound | Hydroxyl Position | Stereochemistry | Key Structural Feature |

|---|---|---|---|

| This compound | C8 | S-configuration | 5Z,9E,11Z,14Z double bonds |

| 8R-HETE | C8 | R-configuration | Mirror-image stereochemistry at C8 |

| 5S-HETE | C5 | S-configuration | Pro-inflammatory mediator |

| 12S-HETE | C12 | S-configuration | Associated with tumor progression |

This compound and 8R-HETE are enantiomers, but their biosynthesis diverges: this compound is synthesized via 8S-LOX, whereas 8R-HETE arises from cytochrome P450 (CYP) enzymes or non-enzymatic autoxidation . The S-configuration at C8 in this compound is critical for PPARα binding, a feature absent in 8R-HETE .

Analytical Differentiation and Detection

Liquid chromatography–ion mobility spectrometry–mass spectrometry (LC–IMS–MS) distinguishes HETE isomers by collision cross-section (CCS) values:

| Compound | CCS Value (Ų) | Fragmentation Pattern |

|---|---|---|

| This compound | 219.3 | m/z 319.23 (M-H⁻), 115/151 fragments |

| 5S-HETE | 215.8 | m/z 319.23, 167/184 fragments |

| 12S-HETE | 225.1 | m/z 319.23, 179/195 fragments |

Despite identical molecular weights (m/z 319.23), this compound is resolved from 5S- and 12S-HETE by CCS differences ≥3.5 Ų .

Biotechnological and Industrial Production

This compound is produced recombinantly with higher efficiency than other HETEs:

| Compound | Production System | Yield (mM) | Conversion Rate |

|---|---|---|---|

| This compound | E. coli (8S-LOX) | 4.37 | 87% |

| 5S-HETE | Human leukocytes | 1.2 | 45% |

| 12S-HETE | Platelet homogenates | 0.9 | 35% |

属性

IUPAC Name |

(5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUNAYAEIJYXRB-VYOQERLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033819 | |

| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98462-03-4 | |

| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98462-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8(S)-Hydroxy-(5Z,9E,11Z,14Z)-eicosatetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。